反式-1,2-二氯六氟环丁烷

描述

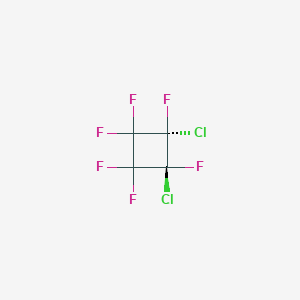

Trans-1,2-Dichlorohexafluorocyclobutane is a chemical compound that can be synthesized through different methods, including the thermal dimerization of chlorotrifluoroethylene and the photochemical or catalytic chlorination of hexafluorocyclobutene. The compound exists in two isomeric forms, cis and trans, which can be separated by fractional distillation. The trans isomer is characterized by a lower boiling point compared to the cis isomer .

Synthesis Analysis

The synthesis of trans-1,2-Dichlorohexafluorocyclobutane involves the dimerization of chlorotrifluoroethylene, which predominantly yields the high boiling isomer, or the chlorination of hexafluorocyclobutene, which mainly produces the low boiling isomer. The separation of these isomers is facilitated by their distinct boiling points, and dielectric constant measurements help in identifying the cis and trans forms .

Molecular Structure Analysis

The molecular structure of trans-1,2-Dichlorohexafluorocyclobutane has been studied using infrared absorption spectra. The spectra provide insights into the bonding and configuration of the molecule, which can be compared with Raman spectral data. The trans isomer's structure is associated with a lower boiling point and distinct spectral features .

Chemical Reactions Analysis

Trans-1,2-Dichlorohexafluorocyclobutane can undergo various chemical reactions, including 1,3-sigmatropic rearrangements. These rearrangements can be categorized based on the migration of carbon atoms and the participation of the allylic receptor framework. The use of optically active reactants allows for a detailed mechanistic analysis of these reactions . Additionally, the compound can be involved in thermal stereomutations and sigmatropic shifts, which have been studied in related cyclobutane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-1,2-Dichlorohexafluorocyclobutane include its boiling point, dielectric constant, and spectral characteristics. The 19F NMR spectrum of the cis isomer has been fully analyzed, providing chemical shift and coupling constants that can be compared with the trans isomer. These properties are essential for understanding the behavior of the compound in various chemical environments .

科学研究应用

核磁共振光谱

- 19F 核磁共振分析:反式-1,2-二氯六氟环丁烷的 19F 核磁共振光谱已被详细分析,提供了对其化学结构和行为的见解 (Gazzard & Harris, 1974)。

热学和光化学研究

- 异构体分离和红外光谱:研究表明,反式-1,2-二氯六氟环丁烷可以从其异构体中分离出来,并使用红外光谱进行研究,这对于了解其化学性质至关重要 (Lacher, Büchler, & Park, 1952)。

- 热重排:该化合物已用于研究环丁烷中的热重排,揭示了化学反应和分子行为的重要方面 (Berson & Dervan, 1973)。

立体化学和分子相互作用

- 立体化学分析:对顺式和反式异构体中 1,2-二氯六氟环丁烷中氯取代立体化学的研究提供了对分子相互作用和反应机理的见解 (Acciani & Ache, 1978)。

构象研究

- 构象限制:研究集中在环丁烷热重排中的构象限制,这对于理解分子动力学和反应途径至关重要 (Doering & DeLuca, 2003)。

气相反应

- 气相氯化:已经研究了气相中环丁烷的氯化,包括反式-1,2-二氯六氟环丁烷,以了解不同相中的反应动力学和机理 (Ashton & Tedder, 1972)。

光学和物理性质

- 光学拆分和分子内准分子形成:光学异构体的拆分和对反式-1,2-二氯六氟环丁烷等化合物中分子内准分子形成的研究可以阐明复杂的分子相互作用 (Mizuno & Otsuji, 1986)。

作用机制

Target of Action

The primary target of trans-1,2-Dichlorohexafluorocyclobutane is the nicotinic acetylcholine receptor (nAcChoR). This receptor is a member of a superfamily of structurally similar ligand-gated ion channels .

Mode of Action

Trans-1,2-Dichlorohexafluorocyclobutane interacts with the nicotinic acetylcholine receptor, affecting its desensitization kinetics. Specifically, it enhances the fraction of receptors preexisting in the slow desensitized state and increases the apparent rates of agonist-induced fast and slow desensitization .

Biochemical Pathways

Its interaction with the nicotinic acetylcholine receptor suggests that it may influence neurotransmission processes .

Pharmacokinetics

Result of Action

The molecular and cellular effects of trans-1,2-Dichlorohexafluorocyclobutane’s action are primarily related to its influence on the nicotinic acetylcholine receptor. By affecting the receptor’s desensitization kinetics, it may alter neuronal signaling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of trans-1,2-Dichlorohexafluorocyclobutane. For instance, its use as a refrigerant suggests that it is stable under a range of temperatures. .

安全和危害

Trans-1,2-Dichlorohexafluorocyclobutane is classified as a hazardous substance . It has hazard statements H315-H319-H335, indicating that it is harmful if inhaled and causes skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

属性

IUPAC Name |

(1S,2S)-1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10/t1-,2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHAGAHDHRQIMB-LWMBPPNESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1(F)Cl)(F)Cl)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@]1([C@@](C(C1(F)F)(F)F)(F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801037343 | |

| Record name | (1S,2S)-1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3832-15-3 | |

| Record name | (1S,2S)-1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methoxy-N-[2-(4-phenyl-piperazin-1-yl)-ethyl]-benzamide](/img/structure/B2527667.png)

![2,6-Dimethyl-1-[(E)-2-nitroethenyl]piperidine](/img/structure/B2527671.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2527673.png)

![N-(2-ethoxyphenyl)-5-[(4-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2527676.png)

![3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2527680.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2527682.png)

![3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2527686.png)

![1'-(3-(4-(methylsulfonyl)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2527687.png)

![1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol](/img/structure/B2527688.png)

![[1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2527689.png)